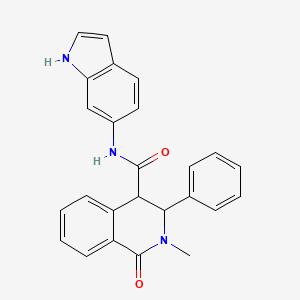![molecular formula C16H23NO5S2 B6027364 4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. These GTPases are important regulators of cellular processes such as cytoskeletal organization, cell migration, and cell division. EHT 1864 has been studied for its potential use in cancer research due to its ability to inhibit the activity of Rho GTPases, which are often overactive in cancer cells.
Mechanism of Action
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 inhibits the activity of Rho GTPases by binding to a specific site on the protein. This prevents the protein from interacting with downstream targets and carrying out its normal functions. By inhibiting Rho GTPases, this compound 1864 can block cellular processes such as cell migration and invasion, which are important for cancer metastasis.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a number of biochemical and physiological effects in cells. In addition to inhibiting Rho GTPases, it can also affect other signaling pathways and cellular processes. For example, this compound 1864 has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and survival of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to study the effects of inhibiting this specific protein family without affecting other cellular processes. However, one limitation of this compound 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it more difficult to achieve complete inhibition of the protein in cells.
Future Directions
There are a number of potential future directions for research on 4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864. One area of interest is the development of more potent inhibitors of Rho GTPases, which could be used in cancer therapy. Another direction is the investigation of the effects of this compound 1864 on other cellular processes, such as cell division and differentiation. Finally, this compound 1864 could be studied in combination with other cancer therapies to determine whether it could enhance their effectiveness.
Synthesis Methods
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful purification steps to obtain the final product.
Scientific Research Applications
4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine 1864 has been studied for its potential use in cancer research, particularly in the area of metastasis. Metastasis is the spread of cancer cells from the primary tumor to other parts of the body, and is a major cause of cancer-related deaths. Rho GTPases have been shown to play a key role in the process of metastasis, and inhibitors such as this compound 1864 have been investigated for their ability to block this process.
properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-morpholin-4-ylthiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S2/c1-2-13-3-5-14(6-4-13)24(20,21)16-12-23(18,19)11-15(16)17-7-9-22-10-8-17/h3-6,15-16H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUPOTRKPIAXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B6027281.png)
![2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6027287.png)
![2-(cyclopropylmethyl)-7-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B6027294.png)
![3-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6027296.png)

![5-(2,5-dichlorophenyl)-N-{4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B6027307.png)
![7-(2-chlorobenzyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027310.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)

![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6027344.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)
